molecular formula C4H6N2 B037968 2-Iminobutanenitrile CAS No. 117506-10-2

2-Iminobutanenitrile

Cat. No.: B037968
CAS No.: 117506-10-2
M. Wt: 82.1 g/mol
InChI Key: BRQXEUGMULHSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iminobutanenitrile (CAS 117506-10-2) is an organic compound with the molecular formula C₄H₆N₂. Structurally, it consists of a butanenitrile backbone (four-carbon chain with a nitrile group) and an imino group (-NH-) at the second carbon position. Its reactivity is influenced by the proximity of the imino group to the nitrile functionality, which may facilitate cyclization or nucleophilic addition reactions .

Properties

CAS No.

117506-10-2

Molecular Formula

C4H6N2

Molecular Weight

82.1 g/mol

IUPAC Name

propanimidoyl cyanide

InChI

InChI=1S/C4H6N2/c1-2-4(6)3-5/h6H,2H2,1H3

InChI Key

BRQXEUGMULHSJU-UHFFFAOYSA-N

SMILES

CCC(=N)C#N

Canonical SMILES

CCC(=N)C#N

Synonyms

2-IMINOBUTYRONITRILE

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomer: 3-Iminobutanenitrile

The primary structural analog of 2-Iminobutanenitrile is 3-Iminobutanenitrile (CAS 1118-60-1), which shares the same molecular formula (C₄H₆N₂) but differs in the position of the imino group (located at the third carbon instead of the second). This positional isomerism leads to distinct chemical behaviors:

  • Electronic Effects: The imino group in 3-Iminobutanenitrile is farther from the nitrile, reducing electronic conjugation between the functional groups compared to this compound.
  • Steric Environment: The spatial arrangement in 3-Iminobutanenitrile may reduce steric hindrance during reactions involving the nitrile group.
  • Reactivity: Positional differences can alter reaction pathways. For example, this compound may undergo intramolecular cyclization more readily due to the closer proximity of reactive sites .

Other Related Nitriles

While structural isomers like 2- and 3-Iminobutanenitrile dominate the comparison, other nitriles with similar backbones (e.g., aminonitriles or imino-substituted acrylonitriles) may exhibit overlapping reactivity.

Data Tables

Table 1: Comparative Data for this compound and 3-Iminobutanenitrile

Property This compound 3-Iminobutanenitrile
CAS Number 117506-10-2 1118-60-1
IUPAC Name This compound 3-Iminobutanenitrile
Molecular Formula C₄H₆N₂ C₄H₆N₂
Functional Group Position Imino at C2, nitrile at C4 Imino at C3, nitrile at C4
Theoretical Applications Cyclization intermediates, pharmaceutical precursors Cross-coupling reactions, polymer additives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.